molecular formula C34H32ClN3O6 B12337545 Squarain-carboxylate N-succinimidyl ester

Squarain-carboxylate N-succinimidyl ester

Cat. No.: B12337545
M. Wt: 614.1 g/mol
InChI Key: RRLJXAKQFSXTLC-UHFFFAOYSA-N
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Description

Squarain-carboxylate N-succinimidyl ester is a heterocyclic organic compound known for its unique fluorescence properties. It is widely used in various scientific research fields due to its ability to couple with amines, making it a valuable tool in bioconjugation and fluorescence labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Squarain-carboxylate N-succinimidyl ester typically involves the reaction of squaric acid with appropriate indole derivatives under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the squarain core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Squarain-carboxylate N-succinimidyl ester primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the N-succinimidyl ester group. This group is highly reactive towards nucleophiles such as amines, allowing for efficient coupling reactions .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include primary and secondary amines, which react under mild conditions to form stable amide bonds. The reactions are typically carried out in organic solvents such as dimethylformamide or dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .

Major Products Formed

The major products formed from reactions involving this compound are typically amide-linked conjugates. These products retain the fluorescence properties of the squarain core, making them useful for various labeling and detection applications .

Scientific Research Applications

Squarain-carboxylate N-succinimidyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Squarain-carboxylate N-succinimidyl ester involves the formation of a covalent bond between the N-succinimidyl ester group and a nucleophile, typically an amine. This reaction results in the formation of a stable amide bond, which retains the fluorescence properties of the squarain core. The molecular targets and pathways involved in this process are primarily related to the specific nucleophiles being targeted for labeling or detection .

Comparison with Similar Compounds

Similar Compounds

  • Squarain-carboxylate N-hydroxysuccinimide ester
  • Squarain-carboxylate N-hydroxysulfosuccinimide ester
  • Squarain-carboxylate N-hydroxysuccinimidyl carbonate

Uniqueness

Squarain-carboxylate N-succinimidyl ester is unique due to its high reactivity towards amines and its strong fluorescence properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it particularly useful for a wide range of bioconjugation and labeling applications .

Properties

Molecular Formula

C34H32ClN3O6

Molecular Weight

614.1 g/mol

IUPAC Name

(4E)-4-[(5-chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[(Z)-[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate

InChI

InChI=1S/C34H32ClN3O6/c1-7-37-25-10-8-18(32(43)44-38-28(39)12-13-29(38)40)14-22(25)34(4,5)27(37)17-21-30(41)20(31(21)42)16-26-33(2,3)23-15-19(35)9-11-24(23)36(26)6/h8-11,14-17H,7,12-13H2,1-6H3

InChI Key

RRLJXAKQFSXTLC-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)C(=O)ON3C(=O)CCC3=O)C(/C1=C/C4=C(/C(=C\C5=[N+](C6=C(C5(C)C)C=C(C=C6)Cl)C)/C4=O)[O-])(C)C

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)ON3C(=O)CCC3=O)C(C1=CC4=C(C(=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)Cl)C)C4=O)[O-])(C)C

Origin of Product

United States

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